

Spectroscopic Analysis of N-Ethylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Ethylbenzenesulfonamide*

Cat. No.: B1580914

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **N-Ethylbenzenesulfonamide**, a key organic compound with potential applications in medicinal chemistry. This document details the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presenting quantitative findings in a clear and accessible format.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-Ethylbenzenesulfonamide**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.83-7.85	m	2H	-	Aromatic (ortho- protons to SO_2)
7.52-7.60	m	3H	-	Aromatic (meta- and para- protons)
4.45	q	2H	7.2	$-\text{CH}_2-$
1.44	t	3H	7.2	$-\text{CH}_3$

Note: Data interpreted from a representative spectrum of a similar compound.[\[1\]](#)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
139.7	C (quaternary, aromatic)
132.7	CH (aromatic)
129.1	CH (aromatic)
127.0	CH (aromatic)
38.5	$-\text{CH}_2-$
15.2	$-\text{CH}_3$

Source: Publicly available spectral data.[\[2\]](#)

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Vibrational Mode
~3270	N-H Stretch
~3060	Aromatic C-H Stretch
~2970, ~2930	Aliphatic C-H Stretch
~1320, ~1160	S=O Asymmetric & Symmetric Stretch
~1090	S-N Stretch
~750, ~690	C-H Out-of-plane Bend (aromatic)

Note: Approximate values based on typical absorptions for sulfonamides.

Mass Spectrometry Data

m/z	Proposed Fragment
185	[M] ⁺ (Molecular Ion)
170	[M - CH ₃] ⁺
156	[M - C ₂ H ₅] ⁺
141	[M - SO ₂] ⁺
93	[C ₆ H ₅ O] ⁺
77	[C ₆ H ₅] ⁺

Source: Based on GC-MS data and common fragmentation patterns of sulfonamides.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **N-Ethylbenzenesulfonamide**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Ethylbenzenesulfonamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **N-Ethylbenzenesulfonamide**.

Methodology:

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Ethylbenzenesulfonamide**.

Methodology:

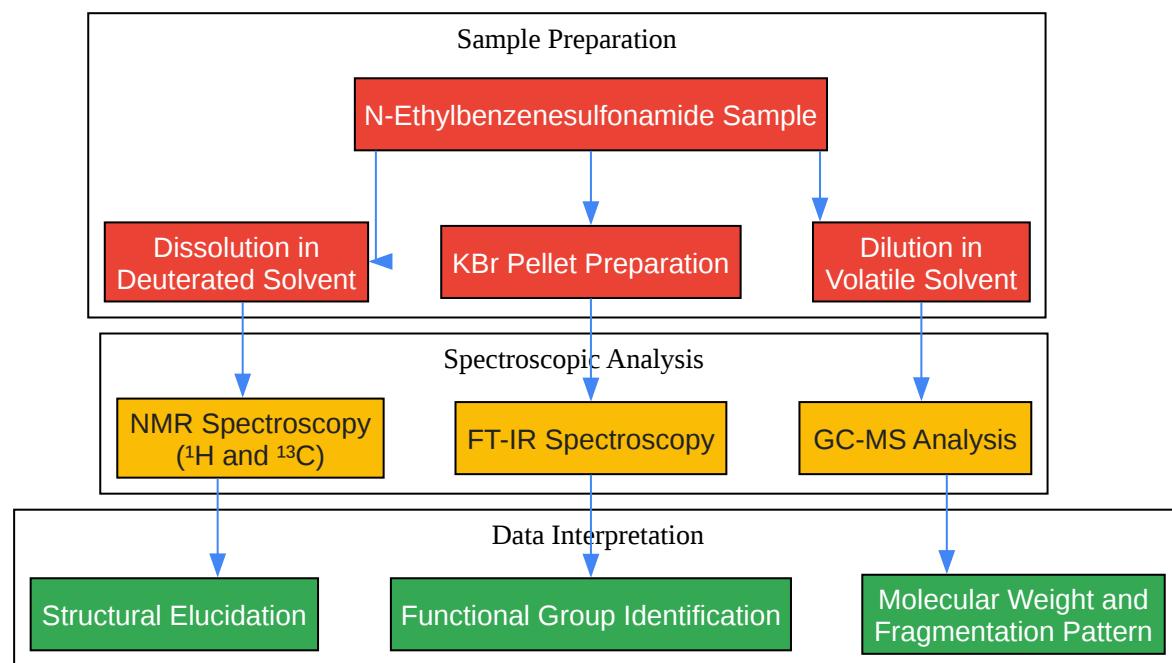
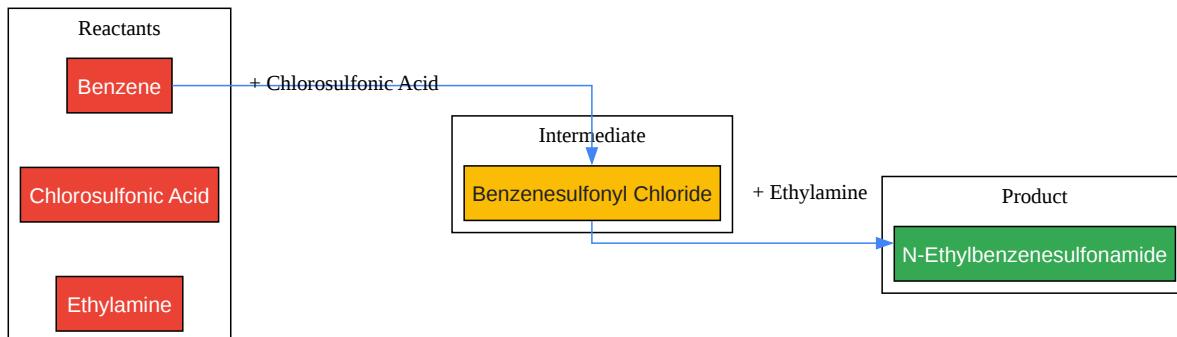
- Sample Preparation: Dissolve a small amount of **N-Ethylbenzenesulfonamide** in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
- Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer.
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Program the oven temperature to ensure separation from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
- MS Analysis:
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Use electron ionization (EI) at a standard energy (e.g., 70 eV).

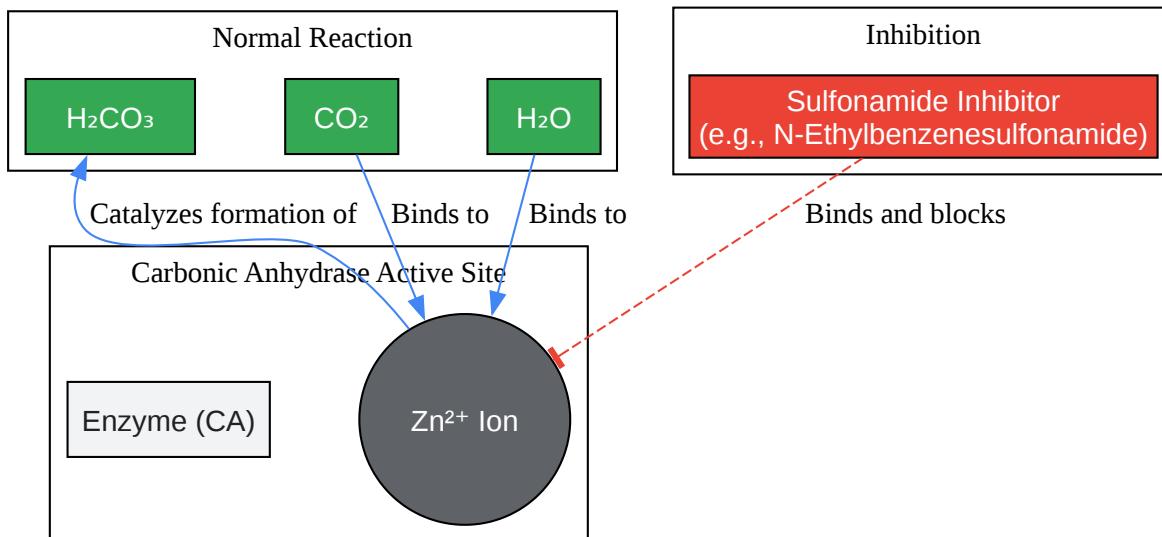
- The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

Synthesis of N-Ethylbenzenesulfonamide

The following diagram illustrates a common synthetic route for **N-Ethylbenzenesulfonamide**.





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